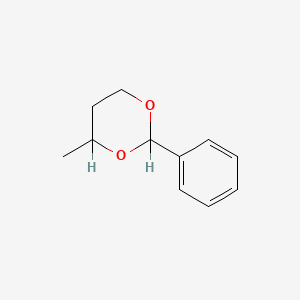
4-Methyl-2-phenyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxane, 4-methyl-2-phenyl- is a bioactive chemical.
科学的研究の応用
Applications in Organic Synthesis
1. Intermediate in Chemical Reactions
4-Methyl-2-phenyl-1,3-dioxane serves as an intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including cyclization reactions. For instance, it has been utilized in the Prins reaction, where it is formed from styrene and formaldehyde under acidic conditions, yielding high product yields (up to 86%) .
2. Catalytic Reactions
This compound has been studied for its role in catalytic processes. Research shows that mesoporous catalysts can enhance the reaction efficiency of synthesizing this compound from styrene and paraformaldehyde . The ability of these catalysts to be reused without significant loss of activity is a notable advantage.
Pharmaceutical Applications
1. Potential Biological Activity
While specific mechanisms of action for this compound are not fully elucidated, studies suggest that its derivatives may exhibit biological activity. The compound's interactions with electrophiles and nucleophiles can lead to the formation of new compounds with enhanced properties . This aspect opens avenues for further research into its pharmacological potential.
2. Toxicological Studies
Toxicological assessments have been conducted on related compounds like 2-Methyl-4-phenyl-1,3-dioxolane, showing that they do not exhibit genotoxicity or significant reproductive toxicity . Such findings are crucial for evaluating the safety profile of compounds derived from this compound in pharmaceutical applications.
Case Studies and Research Findings
特性
CAS番号 |
774-44-7 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
4-methyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H14O2/c1-9-7-8-12-11(13-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChIキー |
NJDSRMVYAFOBIZ-UHFFFAOYSA-N |
SMILES |
CC1CCOC(O1)C2=CC=CC=C2 |
正規SMILES |
CC1CCOC(O1)C2=CC=CC=C2 |
外観 |
Solid powder |
Key on ui other cas no. |
27098-20-0 774-44-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1,3-Dioxane, 4-methyl-2-phenyl- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















